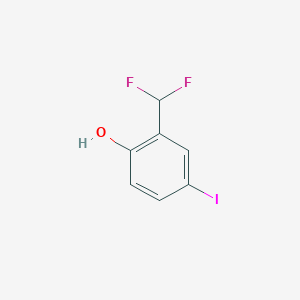
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- is a chemical compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a methoxy group at the 5-position and a nitrosophenylamino group at the 2-position of the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- typically involves the nitration of 5-methoxybenzoic acid followed by the introduction of the nitrosophenylamino group. One common method involves the following steps:
Nitration: 5-methoxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methoxy-2-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Nitrosation: The amino group is subsequently nitrosated using sodium nitrite in the presence of hydrochloric acid to form the nitrosophenylamino derivative.
Industrial Production Methods
Industrial production of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The methoxy and nitrosophenylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitrosophenylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 5-methoxy-2-nitro-: Similar structure but lacks the nitrosophenylamino group.
Benzoic acid, 2-methoxy-: Similar structure but lacks the nitrosophenylamino group and has the methoxy group at the 2-position.
Benzoic acid, 5-methoxy-2-aminophenyl-: Similar structure but has an amino group instead of the nitrosophenylamino group.
Uniqueness
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- is unique due to the presence of both the methoxy and nitrosophenylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
Propiedades
Número CAS |
680214-98-6 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
5-methoxy-2-(N-nitrosoanilino)benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-7-8-13(12(9-11)14(17)18)16(15-19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |
Clave InChI |
LBYHFSOQPUHNDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N(C2=CC=CC=C2)N=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


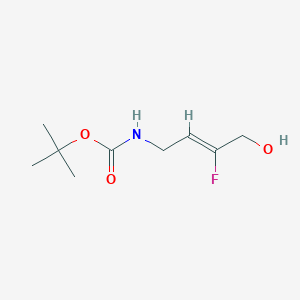
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
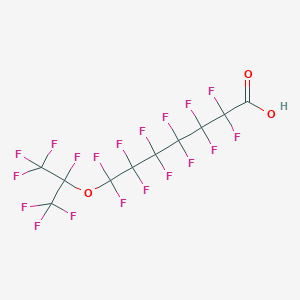
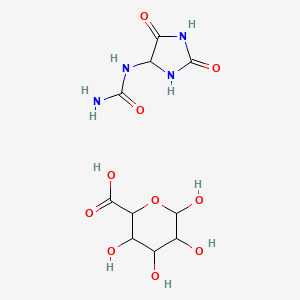

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
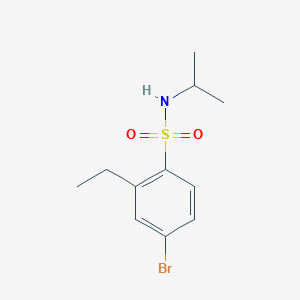
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
